molecular formula C13H8O2 B104059 1H-Phenalene-1,3(2H)-dione CAS No. 5821-59-0

1H-Phenalene-1,3(2H)-dione

Cat. No. B104059
CAS RN: 5821-59-0
M. Wt: 196.2 g/mol
InChI Key: VTZCFZARCVFOBV-UHFFFAOYSA-N
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Description

1H-Phenalene-1,3(2H)-dione is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds related to 1H-Phenalene-1,3(2H)-dione.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 1-oxo-1H-phenalene-2,3-dicarbonitrile, which shares a similar phenalene scaffold, was achieved and led to a structural revision of the originally proposed compound . Another study identified 2,3-dihydro-1H-phenalene in coal liquids, which was confirmed by synthesizing a reference compound and analyzing it using nuclear magnetic resonance spectroscopy . Additionally, a one-pot synthesis of 11H-benzo[a]benzo[6,7]chromeno[2,3-c]phenazine-11,16(17H)-diones was described, showcasing the formation of multiple bonds in a single operation .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various analytical techniques. Detailed NMR studies and X-ray diffraction were used to corroborate the structural assignment of 1-oxo-1H-phenalene-2,3-dicarbonitrile . Similarly, the structure of 2,3-dihydro-1H-phenalene was confirmed through nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The papers discuss several chemical reactions involving phenalene derivatives. The study on 1-oxo-1H-phenalene-2,3-dicarbonitrile presents new chemical transformations for this compound . The formation of phenalene in the gas phase was also explored, providing evidence for its formation via resonantly stabilized free radical intermediates . Furthermore, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related compounds was achieved through epoxidation and subsequent reactions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1H-Phenalene-1,3(2H)-dione, they do provide information on related compounds. For example, the identification of 2,3-dihydro-1H-phenalene in coal liquids suggests its stability under certain conditions . The papers also highlight the importance of these compounds in understanding the growth mechanisms of polycyclic aromatic hydrocarbons and their evolution into graphene-type nanostructures .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

1H-Phenalene-1,3(2H)-dione has been studied for its unique chemical behavior and structural properties. For instance, Kuroki et al. (1981) explored the diazotization of 2-amino-1H-phenalen-1-ones, highlighting a reaction that involves the intramolecular rearrangement of a diazohydroxide intermediate, resulting in 2-diazo-1H-phenalene-1,3(2H)-dione (Kuroki & Tsunashima, 1981). Marinov et al. (2014) investigated the solid-state structures of 1,3-dione derivatives, using solid-state NMR and quantum chemical calculations to understand their tautomeric structures (Marinov et al., 2014).

Organic Electronics

1H-Phenalene-1,3(2H)-dione has potential applications in organic electronics. Fan et al. (2012) reported a synthesis of 7,8,15,16-tetraazaterrylene (TAT) from phenalene-1,3-dione, demonstrating its utility in organic electronic structures (Fan et al., 2012).

Chemical Reactions and Hydration Studies

The compound's reaction dynamics and hydration properties have been explored. Bowden and Rumpal (1997) analyzed the hydration of indane-1,2,3-triones and related triones, including phenalene-1,2,3-trione, to understand the kinetics and structure of the transition state (Bowden & Rumpal, 1997).

Synthesis of Condensed Phenalenones

Condensed phenalenones, which include 1H-Phenalene-1,3(2H)-dione derivatives, are synthesized for various applications. Kuroda et al. (1989) described syntheses of these compounds, demonstrating their relevance in chemical synthesis (Kuroda et al., 1989).

Tautomeric Structure and Interaction Studies

The tautomeric structure and interactions of 1H-Phenalene-1,3(2H)-dione derivatives have been studied, indicating the compound's significance in understanding chemical behavior and bonding. Sigalov et al. (2011) investigated the adducts of dimedone and phenalen-1,3-dione, revealing insights into their tautomeric structures and hydrogen bonding (Sigalov et al., 2011).

properties

IUPAC Name

phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-11-7-12(15)10-6-2-4-8-3-1-5-9(11)13(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCFZARCVFOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973775
Record name 1H-Phenalene-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Phenalene-1,3(2H)-dione

CAS RN

5821-59-0
Record name 1H-Phenalene-1,3(2H)-dione
Source CAS Common Chemistry
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Record name 1H-Phenalene-1,3(2H)-dione
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Record name 5821-59-0
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Record name 1H-Phenalene-1,3(2H)-dione
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Record name 1H-phenalene-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
LH Manger - 2012 - cache.kzoo.edu
The amino acid cysteine contains a sulfur atom that is both nucleophilic and redox sensitive. Oxidative modifications of cysteine play important roles in the regulation of many signaling …
Number of citations: 0 cache.kzoo.edu
NJ Morehouse, KM Graham, SL Cox… - Canadian Journal of …, 2023 - cdnsciencepub.com
A new phenalenone derivative, 2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione (1), was isolated from the ethyl acetate extract of a marine-derived Penicillium sp. …
Number of citations: 0 cdnsciencepub.com
MB Teimouri, F Mansouri - Journal of Combinatorial Chemistry, 2008 - ACS Publications
The reaction of alkyl isocyanides with various aldehydes and 3-hydroxy-1H-phenalene-1-one is described. The protocol offers facile and efficient synthesis of biologically interesting 9-(…
Number of citations: 35 pubs.acs.org
M Kuroki, Y Tsunashima - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The diazotization of 3-substituted 2-amino-1H-phenalen-1-ones (substituents=Cl, Br, PhS, or OH) gave 2-diazo-1H-phenalene-1,3(2H)-dione. It is most probable that the reaction …
Number of citations: 5 www.journal.csj.jp
V Gupta, H Paritala, KS Carroll - Bioconjugate chemistry, 2016 - ACS Publications
The comparative reaction efficiencies of currently used nucleophilic and electrophilic probes toward cysteine sulfenic acid have been thoroughly evaluated in two different settings(i) a …
Number of citations: 57 pubs.acs.org
KB Somai Magar, YR Lee - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
Efficient one‐step syntheses of α,β‐ and β,β‐dihaloenones were achieved by ruthenium(II)‐catalyzed reactions between cyclic or acyclic diazodicarbonyl compounds and oxalyl …
Number of citations: 22 onlinelibrary.wiley.com
G Imani Shakibaei, A Feiz… - ACS combinatorial …, 2011 - ACS Publications
An efficient, simple, and catalyst-free synthesis of spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines and spiroacenaphthylene-1,4′-indeno-1,5′-pyrido[2,3-d]pyrimidines by …
Number of citations: 61 pubs.acs.org
S Kotha, E Brahmachary - The Journal of Organic Chemistry, 2000 - ACS Publications
Conformationally constrained cyclic α-amino acid derivatives were synthesized under solid-liquid phase-transfer catalysis conditions. This methodology involves the bis-alkylation of …
Number of citations: 88 pubs.acs.org
M Hamado, K Kurosawa - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
The reaction of 3-hydroxyflavones (1a–d) with lead(IV) acetate gave 1,2-diphenylethanediones (2a–d), 1,2-diphenyl-2-hydroxyethanones, 2-hydroxybenzoic acids (7 and 9), and …
Number of citations: 7 www.journal.csj.jp
JS Wössner, B Esser - The Journal of Organic Chemistry, 2020 - ACS Publications
Charge-transfer-based materials with intramolecular donor–acceptor structures are attractive for technological applications. Herein, a series of donor−σ–acceptor dyes has been …
Number of citations: 12 pubs.acs.org

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